Einecs 244-858-6
CAS No.: 22235-74-1
Cat. No.: VC3330843
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22235-74-1 |
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Molecular Formula | C19H25NO3 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | [(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-oxo-2-phenylpropanoate |
Standard InChI | InChI=1S/C19H25NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3/t15-,16+,17?,18? |
Standard InChI Key | OAGQQBLOOSHJLU-OQSMONGASA-N |
Isomeric SMILES | CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |
SMILES | CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |
Canonical SMILES | CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Classification
The compound identified by Einecs 244-858-6 is registered within the European chemical regulatory framework, specifically within the EINECS list that was published in the Official Journal of the European Communities. EINECS forms part of the EC Inventory, which combines three independent European lists of substances from previous EU chemicals regulatory frameworks (EINECS, ELINCS, and the NLP list) . This classification system provides a standardized approach to tracking and regulating chemical substances across European markets.
Nomenclature and Identification
Einecs 244-858-6 corresponds to a specific organic compound with multiple scientific and systematic names:
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Primary chemical name: [(1S,5R)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-oxo-2-phenylpropanoate
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Alternative name: 8-isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(±)-formylphenylacetate
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Additional names: N-Isopropylnortropinyl-formylphenacetate, Benzeneacetic acid, α-formyl-, (3-endo)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl ester
The existence of multiple systematic names reflects the complex structure of this molecule and different approaches to chemical nomenclature conventions.
Structural Characteristics
The compound's molecular structure combines several important functional groups and structural motifs that contribute to its chemical properties and potential applications.
Molecular Structure Representation
The structural representation of Einecs 244-858-6 can be expressed through various notations:
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InChI: InChI=1S/C19H25NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3/t15-,16+,17?,18?
These notations provide standardized ways to represent the compound's structure in chemical databases and literature, enabling consistent identification across different platforms.
Structural Features
The molecule contains several key structural features:
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An 8-azabicyclo[3.2.1]octane core structure (tropane-like framework)
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An isopropyl group attached to the nitrogen atom
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An ester linkage
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A phenyl ring
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A formyl (aldehyde) group
This combination of structural elements suggests potential biological activity, particularly within nervous system pathways, given its structural similarity to tropane alkaloids.
Physical and Chemical Properties
Understanding the physical and chemical properties of Einecs 244-858-6 is essential for assessing its potential applications and handling requirements.
Physical State and Appearance
The compound presents as light yellow crystals at room temperature . This crystalline form facilitates its storage, handling, and potential formulation into pharmaceutical preparations.
Thermodynamic Properties
The compound exhibits the following thermodynamic properties:
The discrepancy in melting point values may reflect differences in sample purity, crystalline forms, or measurement techniques.
Chemical Properties
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The presence of an ester group indicates potential susceptibility to hydrolysis under acidic or basic conditions
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The formyl group suggests potential for oxidation reactions and aldehyde-typical condensation reactions
Spectroscopic Data and Analytical Profiles
Spectroscopic data provides valuable information for identification and characterization of the compound in analytical settings.
Predicted Collision Cross Section
Mass spectrometry data for Einecs 244-858-6 includes predicted collision cross section values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 316.19072 | 175.9 |
[M+Na]+ | 338.17266 | 185.0 |
[M+NH4]+ | 333.21726 | 183.1 |
[M+K]+ | 354.14660 | 181.2 |
[M-H]- | 314.17616 | 177.0 |
[M+Na-2H]- | 336.15811 | 177.7 |
[M]+ | 315.18289 | 177.2 |
[M]- | 315.18399 | 177.2 |
These values are particularly useful for ion mobility spectrometry and mass spectrometry-based identification and characterization.
Applications and Synthesis
The compound demonstrates specific applications in pharmaceutical chemistry and can be synthesized through documented procedures.
Pharmaceutical Applications
Einecs 244-858-6 is primarily documented as an intermediate in the synthesis of isopropyl atropine . This application aligns with its structural features, particularly the tropane-like framework that is characteristic of anticholinergic compounds such as atropine.
As an intermediate compound in pharmaceutical synthesis, it plays a role in the development of medications potentially targeting the muscarinic acetylcholine receptor system, which influences various physiological functions including heart rate, smooth muscle contraction, and glandular secretions.
Synthetic Methodology
The documented synthesis of Einecs 244-858-6 involves a specific chemical reaction pathway:
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The compound is prepared by reacting N-isopropyl nortropine with methyl 2-formyl phenylacetate
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This reaction is conducted under reflux conditions in toluene as the solvent
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The reaction likely proceeds through a transesterification mechanism, replacing the methyl ester with the tropane alcohol
This synthetic route allows for the targeted production of the compound for further pharmaceutical development.
Regulatory Context
Einecs 244-858-6's inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) provides important regulatory context.
EINECS Classification
The EINECS inventory was established to document chemical substances that were on the European market between January 1, 1971, and September 18, 1981 . Substances listed in EINECS are considered "phase-in substances" under the REACH Regulation, which governs the registration, evaluation, authorization, and restriction of chemicals in the European Union.
The assignment of the number 244-858-6 follows the systematic numbering convention of the EINECS system, providing a unique identifier for regulatory tracking and compliance.
Research Limitations and Future Directions
Current publicly available research on Einecs 244-858-6 appears limited, suggesting opportunities for further investigation.
Data Gaps
Notable gaps in the available data include:
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Comprehensive toxicological profiles
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Detailed pharmacokinetic and pharmacodynamic studies
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Environmental fate and behavior
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Structure-activity relationship studies comparing the compound to related tropane derivatives
Research Opportunities
Future research directions might include:
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Evaluation of the compound's potential pharmacological activities beyond its role as an intermediate
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Development of improved synthetic routes with higher yields or more environmentally friendly conditions
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Structure-activity relationship studies to optimize properties for specific pharmaceutical applications
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Assessment of potential metabolic pathways and metabolite properties
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